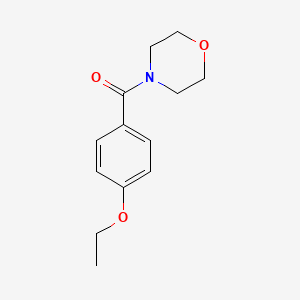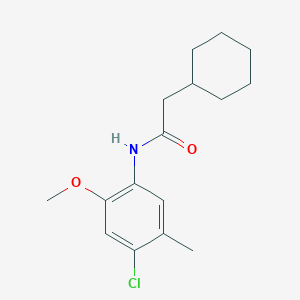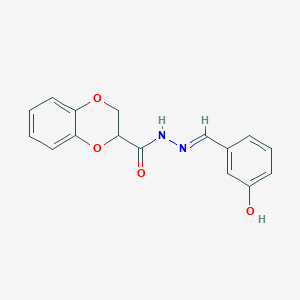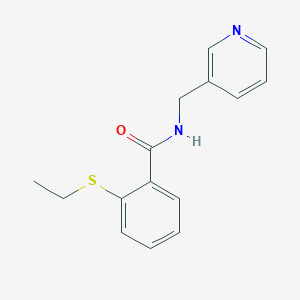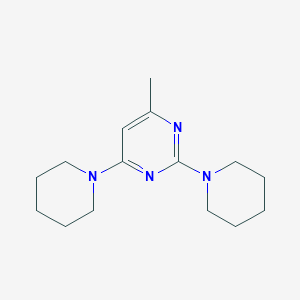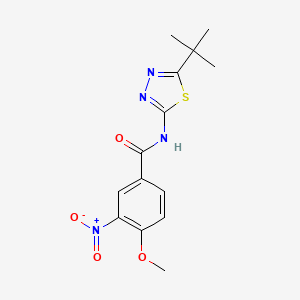
3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound with potential applications in medicinal chemistry. It belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. In addition, it has been shown to possess antioxidant activity, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its potential as a lead compound for the development of new anticancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its further development. Another limitation is that its efficacy and toxicity in vivo have not been extensively studied.
Orientations Futures
There are several future directions for the research on 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective analogs. Another direction is to study its efficacy and toxicity in animal models, which may provide valuable information for its clinical development. Additionally, studies can focus on the synthesis of novel derivatives of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole to explore their potential biological activities.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole can be achieved through several methods, including the reaction of 4-chlorobenzohydrazide with 2-methoxybenzoyl chloride in the presence of a base, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 4-chlorobenzoic acid with 2-methoxybenzohydrazide in the presence of a dehydrating agent, followed by cyclization with thionyl chloride.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to possess antifungal activity against Candida albicans and Aspergillus niger.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-5-3-2-4-12(13)15-17-14(18-20-15)10-6-8-11(16)9-7-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVCYOTZRJQMOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


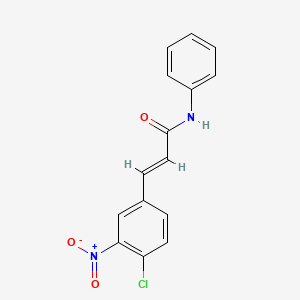

![2-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B5882152.png)
![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)

![methyl 3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B5882196.png)
